D,L-Sulforaphane-d8

Vue d'ensemble

Description

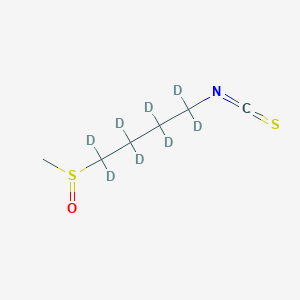

D,L-Sulforaphane-d8: is a deuterium-labeled derivative of sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. This compound is widely studied for its potential health benefits, particularly its anticancer, antioxidant, and anti-inflammatory properties .

Applications De Recherche Scientifique

Chemistry: : In chemistry, D,L-Sulforaphane-d8 is used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways. Its deuterium labeling allows for precise tracking and analysis in various chemical processes .

Biology: : In biological research, this compound is employed to investigate its effects on cellular processes, including its role in modulating oxidative stress and inflammation. It is also used to study the metabolism and bioavailability of sulforaphane in living organisms .

Medicine: : In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer prevention and treatment. Its ability to induce phase II detoxification enzymes and inhibit tumor growth makes it a promising candidate for anticancer therapies .

Industry: : In the industrial sector, this compound is used in the development of health products and cosmetics due to its antioxidant and anti-inflammatory properties. It is also utilized in the production of dietary supplements aimed at promoting overall health and well-being .

Mécanisme D'action

Target of Action

D,L-Sulforaphane-d8 is a potent, selective inducer of phase II detoxification enzymes . These enzymes play a crucial role in the detoxification of carcinogens and oxidants, thereby protecting cells from damage .

Biochemical Pathways

This compound affects the Nrf2 pathway, a critical cellular defense pathway against environmental stressors . It also modulates endoplasmic reticulum stress pathways, which play a key role in protein folding and calcium homeostasis .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not readily available, studies on sulforaphane suggest that it is well absorbed in the intestine, with an absolute bioavailability of approximately 82% at 0.5 mg/kg . The bioavailability decreases as the dose increases to 5 mg/kg, suggesting non-linear pharmacokinetics .

Result of Action

The action of this compound results in decreased cell proliferation, increased apoptosis, and alterations in protein levels of autophagy regulators . It also suppresses biochemical features of epithelial–mesenchymal transition . There is preclinical evidence that the oral administration of this compound can decrease the incidence or burden of early-stage prostate cancer .

Analyse Biochimique

Biochemical Properties

D,L-Sulforaphane-d8 interacts with various enzymes, proteins, and other biomolecules. It is known to be a potent, selective inducer of phase II detoxification enzymes . This interaction plays a crucial role in its anti-carcinogenic properties .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to suppress the proliferation of cancer cells by causing apoptosis . In human prostate cancer cells, it has been found to regulate cell death through the inhibitor of apoptosis family proteins and Apaf-1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to scavenge oxygen radicals by increasing cellular defenses against oxidative damage, mainly through the induction of phase II detoxification enzymes by nuclear factor erythroid 2-related factor 2 (Nrf2) . It also includes the induction of the apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to reduce the levels of reactive oxygen species (ROS) in the mitochondria induced by doxorubicin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to significantly decrease body weight, liver weight, total cholesterol, and low-density lipoprotein cholesterol levels, apart from high-density lipoprotein cholesterol .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been demonstrated to activate the PI 3 K/AKT and AMP-activated protein kinase pathways and the glucose transporter type 4 to increase insulin production and reduce insulin resistance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The preparation of D,L-Sulforaphane-d8 involves the introduction of deuterium atoms into the sulforaphane molecule. This is typically achieved through chemical synthesis, where hydrogen atoms in the natural sulforaphane are replaced with deuterium atoms. One common method involves the use of deuterated reagents to introduce the deuterium labeling groups .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The final product is typically purified using techniques such as chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: : D,L-Sulforaphane-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced forms of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Similar compounds to D,L-Sulforaphane-d8 include other isothiocyanates such as phenethyl isothiocyanate, benzyl isothiocyanate, and allyl isothiocyanate. These compounds share similar chemical structures and biological activities .

Uniqueness: : What sets this compound apart is its deuterium labeling, which provides unique advantages for research and analytical purposes. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool for scientific investigations .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuterio-1-isothiocyanato-4-methylsulfinylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/i2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMJBTUFCVSAD-UDCOFZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464331 | |

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836682-32-7 | |

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

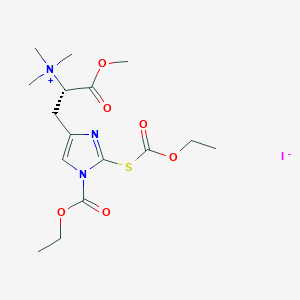

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)